molecular formula C6H15NO2 B162886 2-(Dimethylamino)butane-1,4-diol CAS No. 131426-06-7

2-(Dimethylamino)butane-1,4-diol

Cat. No.: B162886
CAS No.: 131426-06-7
M. Wt: 133.19 g/mol
InChI Key: ZNKSSXQRMZQHPQ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)butane-1,4-diol (CAS: Not explicitly listed in evidence) is a substituted butane diol featuring a dimethylamino (-N(CH₃)₂) group at the 2-position of the four-carbon chain.

Properties

CAS No.

131426-06-7

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

2-(dimethylamino)butane-1,4-diol

InChI

InChI=1S/C6H15NO2/c1-7(2)6(5-9)3-4-8/h6,8-9H,3-5H2,1-2H3

InChI Key

ZNKSSXQRMZQHPQ-UHFFFAOYSA-N

SMILES

CN(C)C(CCO)CO

Canonical SMILES

CN(C)C(CCO)CO

Synonyms

1,4-Butanediol,2-(dimethylamino)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Butane-1,4-diol (1,4-BD)
  • Structure : Basic diol with hydroxyl groups at C1 and C3.
  • Applications : Industrial precursor for polybutylene terephthalate (PBT), tetrahydrofuran (THF), and γ-butyrolactone (GBL) .
  • Key Properties :
    • Boiling Point : 230°C (pure).
    • Role in Polymers : Acts as a chain extender in polyurethanes, influencing mechanical properties (e.g., tensile strength, elongation) .
  • Research Findings :
    • Increasing 1,4-BD content in silicone foams raises density and tensile strength but reduces elongation .
    • Dehydration during polyester synthesis produces THF as a byproduct, affecting catalyst selectivity .
2-(Hydroxymethyl)butane-1,4-diol
  • Structure : Additional hydroxymethyl (-CH₂OH) group at C2.
  • Key Properties :
    • Molecular Formula : C₅H₁₂O₃ (CAS: 6482-32-2) .
    • Discontinuation : Production halted, possibly due to stability or synthesis challenges .
  • Functional Impact : The hydroxymethyl group increases hydroxyl density, enhancing hydrophilicity and reactivity in crosslinking applications.
2-Methyl-3-propylbutane-1,4-diol
  • Structure : Branched alkyl substituents (methyl and propyl) at C2 and C3.
  • Source : Isolated from Alstonia boonei (first report of plant-derived alkyl-substituted 1,4-diols) .
  • Applications: Potential precursor for bioactive lactones and fine chemicals .

Functional Analogs

1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butane-1,4-diol
  • Structure: Complex dimethylamino- and phenyl-substituted derivative (CAS: 141854-25-3).
  • Key Properties :
    • Molecular Weight : 405.53 g/mol .
    • Boiling Point : 569.7°C; Density : 1.138 g/cm³ .
  • Applications : Likely used in pharmaceuticals due to structural similarity to bioactive molecules (e.g., estrogen receptor modulators).
Butane-1,4-diol Diglycidyl Ether
  • Role: Crosslinker in immunogen synthesis (e.g., coupling ractopamine to carrier proteins) .
  • Functional Advantage: Epoxide groups enable covalent binding to biomolecules, contrasting with the dimethylamino group’s ionic interactions.

Application-Based Analogs

Compound Key Applications Unique Properties References
Butane-1,4-diol PBT plastics, THF production High industrial scalability, low cost
2-(Dimethylamino)butane-1,4-diol Drug synthesis (e.g., epothilones), polymers Basicity, salt formation, enhanced solubility
2-Methyl-3-propylbutane-1,4-diol Bioactive lactone precursors Plant-derived, structural novelty
Butane-1,4-diol Diglycidyl Ether Antibody development Epoxide-mediated crosslinking

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